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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B609514 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for

investigating the potential off-target effects of NDI-091143, a potent, allosteric inhibitor of

human ATP-citrate lyase (ACLY).

Introduction to NDI-091143
NDI-091143 is a high-affinity inhibitor of human ATP-citrate lyase (ACLY) with an IC50 of 2.1

nM in ADP-Glo assays and a Ki of 7.0 nM.[1][2] It acts via an allosteric mechanism, binding to a

hydrophobic cavity near the citrate-binding site.[3] This binding induces significant

conformational changes in the enzyme, which indirectly block the binding and recognition of

citrate.[3][4] Given its crucial role in linking glucose and lipid metabolism, ACLY is a therapeutic

target for metabolic diseases and cancer.[5][6][7][8] While NDI-091143 is a potent on-target

inhibitor, a thorough investigation of its off-target effects is a critical step in preclinical

development to ensure its safety and specificity.

Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of NDI-091143?

A1: NDI-091143 is a potent inhibitor of ATP-citrate lyase (ACLY), a key enzyme in the synthesis

of cytosolic acetyl-CoA.[5] By inhibiting ACLY, NDI-091143 effectively blocks the conversion of

citrate to acetyl-CoA, which is a fundamental building block for the synthesis of fatty acids and
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cholesterol.[5][7] This on-target effect has been shown to induce dose-dependent inhibition of

cancer cell clonogenic survival.[1]

Q2: Why is it important to investigate the off-target effects of NDI-091143?

A2: Investigating off-target effects is crucial for any therapeutic candidate to understand its

complete pharmacological profile. Off-target binding can lead to unexpected side effects,

toxicity, or even desirable therapeutic outcomes.[9] A comprehensive off-target assessment is a

critical component of preclinical safety evaluation and is essential for regulatory submissions.

Q3: Are there any known off-target effects for other ACLY inhibitors that could guide my

investigation of NDI-091143?

A3: Bempedoic acid, another ACLY inhibitor that has undergone clinical trials, has a known

safety profile. Reported side effects include hyperuricemia, which can lead to gout, and an

increased risk of tendon rupture. While the molecular mechanisms for these effects are not fully

elucidated, they suggest potential areas for investigation when assessing NDI-091143. For

instance, screening against enzymes involved in purine metabolism or pathways related to

tendon homeostasis could be considered.

Troubleshooting Guides for Off-Target Effect
Investigation
This section provides guidance on common experimental approaches to identify and validate

potential off-target effects of NDI-091143.

Kinase Selectivity Profiling
Kinases are a large family of enzymes, and off-target inhibition of kinases is a common source

of adverse effects for many drugs.

Issue: Unexpected cellular phenotype observed that is inconsistent with ACLY inhibition.

Troubleshooting Steps:

Perform a Broad Kinase Panel Screen: Screen NDI-091143 against a comprehensive panel

of kinases at a fixed concentration (e.g., 1 µM) to identify potential off-target kinase
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interactions.[10][11]

Determine IC50 for Hits: For any kinases showing significant inhibition in the initial screen,

perform dose-response experiments to determine the IC50 value. This will quantify the

potency of NDI-091143 against the off-target kinase.

Compare On-Target vs. Off-Target Potency: Compare the IC50 value for the off-target kinase

with the on-target IC50 for ACLY. A large window between on-target and off-target potency

suggests a lower risk of off-target effects at therapeutic concentrations.

Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA)

to confirm if NDI-091143 engages the identified off-target kinase in a cellular context.

Quantitative Data Summary: Kinase Selectivity

Parameter Description
Typical Value for
On-Target (ACLY)

Example Value for
Off-Target Kinase
"X"

Screening

Concentration

Initial concentration of

NDI-091143 used in

the kinase panel.

N/A 1 µM

% Inhibition

Percentage of kinase

activity inhibited at the

screening

concentration.

N/A 85%

IC50

Concentration of NDI-

091143 required to

inhibit 50% of enzyme

activity.

2.1 nM 500 nM

Selectivity Ratio
IC50 (Off-Target) /

IC50 (On-Target)
N/A 238

Cellular Thermal Shift Assay (CETSA)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.promega.sg/products/cell-signaling/kinase-assays-and-kinase-biology/kinase-selectivity-profiling-systems-general-panel/
https://www.reactionbiology.com/services/kinase-assays/kinase-panel-screening/
https://www.benchchem.com/product/b609514?utm_src=pdf-body
https://www.benchchem.com/product/b609514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CETSA is a powerful method to assess target engagement in a cellular environment. It is

based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Issue: Difficulty in confirming direct binding of NDI-091143 to a putative off-target protein

identified in a screen.

Troubleshooting Steps:

Optimize Heat Shock Conditions: Determine the optimal temperature and duration of the

heat shock for the specific cell line and target protein. This is crucial for observing a clear

thermal shift.

Validate Antibody Specificity: Ensure the antibody used for Western blotting is specific for the

target protein to avoid confounding results.

Include Positive and Negative Controls: Use a known ligand for the target protein as a

positive control and a vehicle (e.g., DMSO) as a negative control.

Perform Isothermal Dose-Response (ITDR): To quantify the affinity of the interaction in cells,

perform an ITDR-CETSA by incubating cells with a range of NDI-091143 concentrations at a

fixed temperature.

Proteome-Wide Off-Target Identification
Chemical proteomics approaches can be used to identify off-target proteins on a global scale.

Issue: Need for an unbiased approach to discover novel off-targets of NDI-091143.

Troubleshooting Steps:

Select an Appropriate Method: Choose a suitable chemical proteomics strategy. Options

include:

Activity-Based Protein Profiling (ABPP): Useful if NDI-091143 can be modified with a

reactive probe to covalently label interacting proteins.

Compound-Centric Chemical Proteomics (CCCP): Involves immobilizing NDI-091143 on a

solid support to pull down interacting proteins from cell lysates.
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Proteome Integral Solubility Alteration (PISA): A high-throughput method that measures

changes in protein solubility upon compound binding.

Synthesize a Suitable Probe (if required): For ABPP or CCCP, a chemical probe based on

the NDI-091143 scaffold will need to be synthesized. The linker and tag should be carefully

designed to minimize interference with binding.

Optimize Enrichment/Labeling Conditions: Titrate the concentration of the probe and

optimize incubation times to maximize the signal-to-noise ratio.

Validate Hits: Potential off-targets identified by mass spectrometry must be validated using

orthogonal methods, such as CETSA, surface plasmon resonance (SPR), or isothermal

titration calorimetry (ITC).

Experimental Protocols
Kinase Selectivity Profiling Protocol (Adapted from
Promega's Kinase Selectivity Profiling Systems)

Compound Preparation: Prepare a stock solution of NDI-091143 in 100% DMSO. For a

single-point screen, a typical final assay concentration is 1 µM. For IC50 determination,

prepare a serial dilution of the compound.

Kinase Reaction Setup:

Thaw the kinase and substrate/cofactor solutions provided in the kit.

In a 384-well plate, add the kinase reaction buffer.

Add the NDI-091143 solution or DMSO (vehicle control).

Add the kinase to initiate the pre-incubation.

Add the substrate/ATP mix to start the reaction.

Incubation: Incubate the reaction plate at room temperature for the time specified in the kit

protocol (typically 60 minutes).
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Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the

remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and

measure the luminescence, which is proportional to kinase activity.

Data Analysis: Calculate the percent inhibition for the single-point screen or fit the data to a

dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) Protocol
Cell Treatment: Treat cultured cells with NDI-091143 at the desired concentration or with a

vehicle control (DMSO) for a specified time.

Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS.

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of

temperatures for a fixed time (e.g., 3 minutes).

Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the

amount of the target protein in the soluble fraction by Western blotting using a specific

antibody.

Data Analysis: Quantify the band intensities and plot them against the temperature to

generate a melting curve. A shift in the melting curve in the presence of NDI-091143
indicates target engagement.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b609514?utm_src=pdf-body
https://www.benchchem.com/product/b609514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitochondrion

Cytosol

Glucose Pyruvate CitrateTCA Cycle

Citrate

Transport

Acetyl-CoA

ATP, CoA

Fatty Acid Synthesis

Cholesterol Synthesis

ACLYNDI-091143 Inhibits

Click to download full resolution via product page

Caption: NDI-091143 inhibits ACLY in the cytosol.
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Caption: Workflow for off-target investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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